Fmoc-Trp-OH-13C11,15N2
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Overview
Description
Fmoc-Trp-OH-13C11,15N2: is a labeled derivative of the amino acid tryptophan. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific applications, particularly in the fields of chemistry and biology. The compound is often used in peptide synthesis and as a tracer in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp-OH-13C11,15N2 typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the tryptophan molecule. The process begins with the synthesis of labeled tryptophan, followed by the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and specific catalysts to ensure the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate. The production is carried out under controlled conditions to maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Trp-OH-13C11,15N2 undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Fmoc group can be removed or substituted under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Basic conditions using piperidine or other amines.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of tryptophan, as well as deprotected amino acids when the Fmoc group is removed .
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a tracer in metabolic studies to track the incorporation of tryptophan into proteins.
Biology:
- Utilized in studies of protein structure and function.
- Helps in understanding the metabolic pathways involving tryptophan.
Medicine:
- Used in the development of diagnostic tools and therapeutic agents.
- Helps in the study of diseases related to tryptophan metabolism.
Industry:
- Employed in the production of labeled peptides for research and development.
- Used in quality control processes to ensure the accuracy of peptide synthesis.
Mechanism of Action
The mechanism of action of Fmoc-Trp-OH-13C11,15N2 involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound through various metabolic pathways. The molecular targets include enzymes and proteins that interact with tryptophan, providing insights into their function and structure .
Comparison with Similar Compounds
Fmoc-Trp-OH-15N2: Labeled with nitrogen-15 isotopes.
Fmoc-Trp(Boc)-OH-13C11,15N2: Contains both Fmoc and Boc protecting groups.
Fmoc-Lys(Boc)-OH-13C6,15N2: Labeled lysine derivative .
Uniqueness: Fmoc-Trp-OH-13C11,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies and enhances the accuracy of peptide synthesis .
Biological Activity
Overview
Fmoc-Trp-OH-13C11,15N2 is a labeled derivative of the amino acid tryptophan, specifically isotopically enriched with carbon-13 and nitrogen-15. This compound plays a significant role in biochemical research, particularly in peptide synthesis and metabolic studies. Its unique isotopic labeling allows for enhanced tracking of metabolic pathways and the study of protein interactions.
- Molecular Formula : C19[13C]11H30[15N]2O6
- Molecular Weight : 539.49 g/mol
- CAS Number : 2483830-20-0
The primary mechanism of action for this compound involves its incorporation into peptides and proteins during synthesis. The isotopes allow researchers to trace the compound through various metabolic pathways, providing insights into enzyme interactions and protein functions. This capability is crucial for understanding the metabolic roles of tryptophan in biological systems.
Applications in Research
-
Peptide Synthesis :
- This compound is extensively used in the synthesis of peptides due to its stability and ease of incorporation into growing peptide chains. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.
-
Metabolic Tracing :
- The compound serves as a tracer in metabolic studies, helping researchers track tryptophan's incorporation into proteins and its subsequent metabolic pathways. This is particularly useful in studies related to neurotransmitter synthesis and the immune response.
-
Protein Structure Studies :
- By utilizing NMR spectroscopy, researchers can analyze the structure and dynamics of proteins that incorporate this compound. The isotopic labeling enhances signal resolution and provides detailed information about molecular interactions.
-
Disease Research :
- The compound has applications in studying diseases related to tryptophan metabolism, such as depression and immune disorders. Understanding how tryptophan is metabolized can lead to new therapeutic strategies.
Case Study 1: Metabolic Pathway Analysis
In a study focusing on the metabolic pathways of tryptophan, researchers utilized this compound to trace its incorporation into serotonin biosynthesis pathways in neuronal cells. The isotopic labeling allowed for precise measurements of metabolic fluxes and provided insights into how alterations in tryptophan metabolism could affect serotonin levels.
Case Study 2: Protein Interaction Studies
Another study investigated the interactions between tryptophan-rich peptides and various receptors using this compound as a tracer. The research demonstrated that specific modifications in peptide sequences could significantly enhance binding affinities to target receptors, highlighting the importance of tryptophan residues in biological recognition processes.
Comparative Analysis
Compound | Isotopic Labeling | Unique Features |
---|---|---|
This compound | Carbon-13 & Nitrogen-15 | Dual labeling enhances metabolic tracing accuracy |
Fmoc-Trp(Boc)-OH-13C11,15N2 | Carbon-13 & Nitrogen-15 | Contains additional Boc protecting group |
Fmoc-Lys(Boc)-OH-13C6,15N2 | Carbon-6 & Nitrogen-15 | Focuses on lysine instead of tryptophan |
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
439.37 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(1H-indol-3-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1/i5+1,6+1,7+1,12+1,13+1,14+1,16+1,17+1,23+1,24+1,25+1,27+1,28+1 |
InChI Key |
MGHMWKZOLAAOTD-YYMQVSDLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][15NH][13C]5=[13CH][13CH]=[13CH][13CH]=[13C]54)[13C](=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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